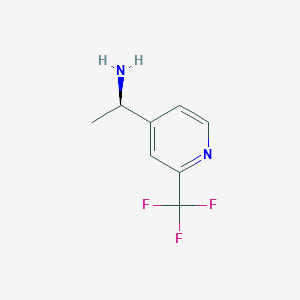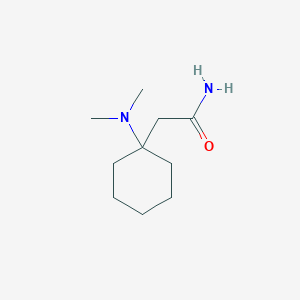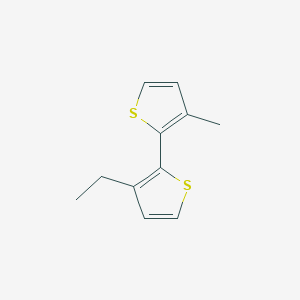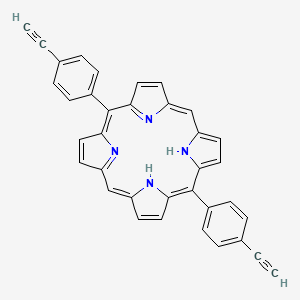
5,15-Bis(4-ethynylphenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Bis(4-ethynylphenyl)porphyrin, with the chemical formula C36H22N4, belongs to the porphyrin family. Porphyrins are cyclic organic compounds characterized by a tetrapyrrole macrocycle. This specific compound features two ethynylphenyl substituents at positions 5 and 15 of the porphyrin ring .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for 5,15-Bis(4-ethynylphenyl)porphyrin. One common approach involves the condensation of pyrrole and aldehyde precursors, followed by cyclization. The ethynylphenyl groups are introduced during the synthetic process.
Reaction Conditions:: The synthesis typically occurs under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Acidic or basic conditions may be employed, depending on the specific reaction steps.
Industrial Production:: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions and catalysts is essential for large-scale production.
Chemical Reactions Analysis
Reactivity:: 5,15-Bis(4-ethynylphenyl)porphyrin undergoes various reactions:
Oxidation: It can be oxidized to form cationic or radical species.
Reduction: Reduction yields different derivatives.
Substitution: Substituents can be introduced at various positions.
Metal Complex Formation: Coordination with metal ions (e.g., Zn, Cu) leads to metalloporphyrins.
Pyrrole: Used as a starting material.
Aldehydes: Provide the necessary carbonyl groups.
Oxidants/Reductants: For oxidation or reduction reactions.
Metal Salts: Facilitate metal complex formation.
Major Products:: The major products depend on reaction conditions and substituents. Metal complexes (e.g., Zn-porphyrins) are particularly relevant due to their unique properties.
Scientific Research Applications
5,15-Bis(4-ethynylphenyl)porphyrin finds applications in:
Photodynamic Therapy (PDT): Its light-absorbing properties make it useful for PDT in cancer treatment.
Sensors: As a sensing material for detecting gases, ions, or biomolecules.
Electrocatalysis: In fuel cells and other electrochemical devices.
Materials Science: Incorporation into functional materials (e.g., polymers, nanoparticles).
Mechanism of Action
The compound’s mechanism of action varies based on its application:
- In PDT, it generates reactive oxygen species upon light activation, leading to tumor cell destruction.
- As a sensor, it undergoes specific interactions with analytes, resulting in measurable signals.
Comparison with Similar Compounds
5,15-Bis(4-ethynylphenyl)porphyrin stands out due to its ethynylphenyl substituents. Similar compounds include other porphyrins (e.g., meso-tetraphenylporphyrin) and metalloporphyrins (e.g., Zn-porphyrins).
Properties
Molecular Formula |
C36H22N4 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
5,15-bis(4-ethynylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C36H22N4/c1-3-23-5-9-25(10-6-23)35-31-17-13-27(37-31)21-29-15-19-33(39-29)36(26-11-7-24(4-2)8-12-26)34-20-16-30(40-34)22-28-14-18-32(35)38-28/h1-2,5-22,37-38H |
InChI Key |
OYXXRSFMSKAHHX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C#C)C=C4)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


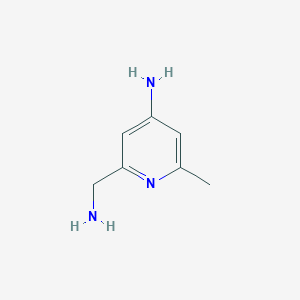
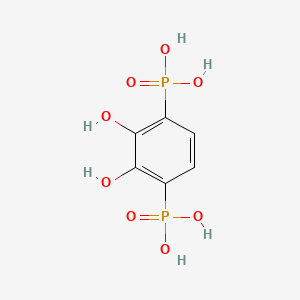
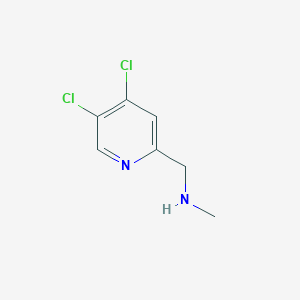
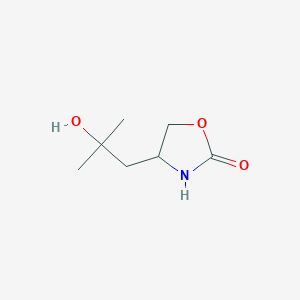
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
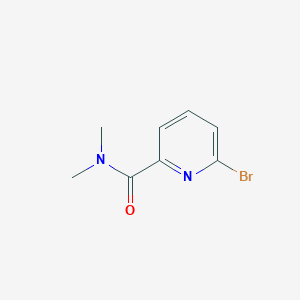
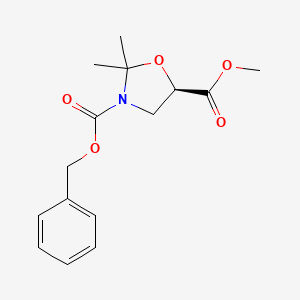


![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)

